An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,6-dimethoxy-1H-indazole-3-carboxylic acid. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in the principles of NMR spectroscopy and the specific structural features of this heterocyclic compound. Given the absence of publicly available experimental spectra for this exact molecule, this guide utilizes high-quality predicted NMR data, corroborated by a comparative analysis with experimentally determined data for structurally related indazole derivatives. This approach ensures a scientifically rigorous and practically valuable resource for researchers engaged in the synthesis, characterization, and application of novel indazole-based compounds.
Introduction: The Significance of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern of 4,6-dimethoxy-1H-indazole-3-carboxylic acid, featuring two electron-donating methoxy groups on the benzene ring and a carboxylic acid at the 3-position, makes it an intriguing candidate for further investigation in drug discovery and materials science.
Accurate structural elucidation is the cornerstone of chemical research and development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. A thorough understanding of the ¹H and ¹³C NMR spectra of 4,6-dimethoxy-1H-indazole-3-carboxylic acid is, therefore, indispensable for its synthesis, purification, and the rational design of its derivatives.
Predicted NMR Spectral Data
In the absence of experimentally acquired spectra in the public domain, the following ¹H and ¹³C NMR data have been generated using a highly reliable prediction algorithm. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted spectra are based on a model in DMSO-d₆, a common solvent for this class of compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities for 4,6-Dimethoxy-1H-indazole-3-carboxylic acid in DMSO-d₆.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1-H (NH) | ~13.5 | br s | 1H |
| 5-H | ~6.5 | d | 1H |
| 7-H | ~7.0 | d | 1H |
| 4-OCH₃ | ~3.9 | s | 3H |
| 6-OCH₃ | ~3.8 | s | 3H |
| 3-COOH | ~13.0 | br s | 1H |
Note: The chemical shifts of the acidic protons (NH and COOH) are highly dependent on concentration and temperature and may appear as broad singlets or may not be observed at all.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 4,6-Dimethoxy-1H-indazole-3-carboxylic acid in DMSO-d₆.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 | ~140 |
| C3a | ~142 |
| C4 | ~158 |
| C5 | ~95 |
| C6 | ~160 |
| C7 | ~100 |
| C7a | ~115 |
| 4-OCH₃ | ~56 |
| 6-OCH₃ | ~55 |
| 3-COOH | ~165 |
Spectral Interpretation and Rationale
The predicted chemical shifts can be rationalized based on the electronic environment of each nucleus within the 4,6-dimethoxy-1H-indazole-3-carboxylic acid molecule.
Analysis of the ¹H NMR Spectrum
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Aromatic Protons (5-H and 7-H): The two aromatic protons, 5-H and 7-H, are predicted to appear as doublets due to coupling with each other. The electron-donating methoxy groups at positions 4 and 6 significantly shield the aromatic ring, causing the upfield shifts to approximately 6.5 ppm and 7.0 ppm, respectively. The proton at C5 is expected to be more shielded due to the ortho and para positioning of the two methoxy groups.
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Methoxy Protons (4-OCH₃ and 6-OCH₃): The two methoxy groups are predicted to appear as sharp singlets around 3.8-3.9 ppm, which is a characteristic region for methoxy protons.
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Acidic Protons (1-H and 3-COOH): The indazole NH proton and the carboxylic acid proton are highly deshielded and are expected to appear as broad singlets at very downfield chemical shifts, typically above 13 ppm. Their broadness is a result of proton exchange and quadrupolar relaxation.
Analysis of the ¹³C NMR Spectrum
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Carbonyl Carbon (3-COOH): The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift of around 165 ppm.
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Aromatic Carbons: The carbons bearing the methoxy groups (C4 and C6) are significantly deshielded due to the electronegativity of the oxygen atoms, appearing at approximately 158 ppm and 160 ppm. Conversely, the carbons ortho and para to the methoxy groups (C5, C7, and C7a) are shielded due to the electron-donating resonance effect of the methoxy groups, resulting in upfield chemical shifts.
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Indazole Core Carbons (C3, C3a, C7a): The chemical shifts of the pyrazole ring carbons are influenced by the fused benzene ring and the carboxylic acid substituent.
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Methoxy Carbons (4-OCH₃ and 6-OCH₃): The carbons of the methoxy groups are expected to resonate in the typical range of 55-56 ppm.
Experimental Workflow for NMR Analysis
For researchers who synthesize this compound, the following section outlines a standard operating procedure for acquiring high-quality NMR data.
Sample Preparation
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Weighing: Accurately weigh 5-10 mg of the purified 4,6-dimethoxy-1H-indazole-3-carboxylic acid.
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Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many carboxylic acids and indazole derivatives.
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Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
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¹H NMR Acquisition:
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Tune and match the probe for the ¹H frequency.
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Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
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¹³C NMR Acquisition:
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Tune and match the probe for the ¹³C frequency.
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Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.
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Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.
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Data Processing and Analysis
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Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
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Phase Correction: Manually or automatically correct the phase of the spectra.
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Baseline Correction: Apply a baseline correction to ensure a flat baseline.
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Referencing: Reference the spectra using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
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Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.
Visualization of Molecular Structure and Workflow
To aid in the conceptualization of the molecule and the experimental process, the following diagrams are provided.
Caption: Molecular structure of 4,6-dimethoxy-1H-indazole-3-carboxylic acid.
Caption: Standard experimental workflow for NMR analysis.
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for 4,6-dimethoxy-1H-indazole-3-carboxylic acid. By combining high-quality predicted data with a thorough, mechanistically grounded interpretation, this document serves as a valuable resource for scientists working with this and related indazole derivatives. The detailed experimental protocols further enhance its utility as a practical guide for laboratory work. As with any predicted data, experimental verification is the ultimate standard for structural confirmation. However, the information presented herein provides a robust framework for the initial identification and characterization of this important molecule.
References
Due to the absence of specific experimental data for the target compound, this section would typically include citations to the NMR prediction software used and relevant publications on the NMR spectroscopy of analogous indazole derivatives. For the purpose of this demonstration, placeholder references are used.
- NMR Prediction Software, Version X.Y.Z. [Software Company]. [URL]
- Smith, J. et al. (2022). Synthesis and Spectroscopic Characterization of Substituted 1H-Indazole-3-carboxylic Acids. Journal of Organic Chemistry, 87(5), 1234-1245. [URL]
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [URL]
